[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE [4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE
Brand Name: Vulcanchem
CAS No.: 123251-08-1
VCID: VC21108814
InChI: InChI=1S/C8H10O5/c1-11-8-4-2-6(10)13-7(4)5(9)3-12-8/h2,5,7-9H,3H2,1H3/t5-,7+,8-/m0/s1
SMILES: COC1C2=CC(=O)OC2C(CO1)O
Molecular Formula: C8H10O5
Molecular Weight: 186.16 g/mol

[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE

CAS No.: 123251-08-1

Cat. No.: VC21108814

Molecular Formula: C8H10O5

Molecular Weight: 186.16 g/mol

* For research use only. Not for human or veterinary use.

[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE - 123251-08-1

Specification

CAS No. 123251-08-1
Molecular Formula C8H10O5
Molecular Weight 186.16 g/mol
IUPAC Name (4S,7S,7aR)-7-hydroxy-4-methoxy-4,6,7,7a-tetrahydrofuro[3,2-c]pyran-2-one
Standard InChI InChI=1S/C8H10O5/c1-11-8-4-2-6(10)13-7(4)5(9)3-12-8/h2,5,7-9H,3H2,1H3/t5-,7+,8-/m0/s1
Standard InChI Key VFVYCHOMLNCURP-ARDNSNSESA-N
Isomeric SMILES CO[C@@H]1C2=CC(=O)O[C@H]2[C@H](CO1)O
SMILES COC1C2=CC(=O)OC2C(CO1)O
Canonical SMILES COC1C2=CC(=O)OC2C(CO1)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator